3,5,5-Triphenyl-2-thioxo-4-imidazolidinone
Description
Contextualization of the Imidazolidinone Scaffold in Organic Synthesis and Medicinal Chemistry Research
The imidazolidinone ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This five-membered heterocycle, containing two nitrogen atoms, is a core component of numerous pharmaceuticals. Its derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, antimicrobial, antiviral, and anticancer properties.
In organic synthesis, the imidazolidinone scaffold serves as a versatile building block for the construction of more complex molecules. Its structural rigidity and the presence of multiple reaction sites allow for the stereoselective synthesis of various derivatives. The development of novel synthetic routes to functionalized imidazolidinones remains an active area of research, enabling the exploration of new chemical space and the generation of libraries of compounds for biological screening.
Significance of the Thioxoimidazolidinone Motif in Contemporary Chemical Investigations
The introduction of a thioxo (C=S) group at the 2-position of the imidazolidinone ring, creating a 2-thioxoimidazolidinone (or thiohydantoin) moiety, significantly influences the molecule's electronic properties and biological activity. Thiohydantoins are sulfur analogs of hydantoins and are known to exhibit a broad spectrum of biological effects. nih.gov Research has established their importance as antitumor, anti-inflammatory, antiviral, anticonvulsant, antimicrobial, and antifungal agents. nih.gov
The sulfur atom can participate in various chemical reactions and can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. The replacement of an oxygen atom with sulfur can alter the molecule's lipophilicity and metabolic stability, which are key parameters in drug design. The demonstrated bioactivities of 2-thioxoimidazolidinone derivatives make them attractive targets for synthetic and medicinal chemistry research. nih.govresearchgate.net For instance, certain derivatives have shown potent antifungal properties comparable to the reference drug ketoconazole. researchgate.net
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi, with some derivatives showing activity comparable to standard drugs. | researchgate.networldwidejournals.com |
| Anticonvulsant | Several derivatives have shown significant anticonvulsant activity in animal models, some superior to phenobarbital. | nih.gov |
| Anticancer | Derivatives have been investigated as potential androgen receptor antagonists for the treatment of prostate cancer. | researchgate.net |
| Anti-inflammatory | Some compounds in this class have been studied for their anti-inflammatory effects. | nih.gov |
| Antiviral | Activity has been reported against viruses such as HIV and Herpes Simplex Virus (HSV). | researchgate.net |
Overview of Research Trajectories for 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone and Related Derivatives
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on its close structural analogs. The core structure, particularly the 5,5-diphenyl-2-thioxoimidazolidin-4-one moiety, is of significant interest.
Research on related 5,5-diphenylimidazolidine derivatives has highlighted their potential as anticonvulsant agents. jpionline.org For example, 5,5-diphenylimidazolidine-2,4-dione (phenytoin) is a well-known anti-epileptic drug. The thioxo- derivative, 5,5-diphenyl-2-thioxoimidazolidin-4-one, has been synthesized and its structure confirmed through methods like X-ray crystallography. researchgate.net
Future research on this compound would likely follow these established paths:
Synthesis and Characterization: Development of efficient synthetic routes and full characterization of its physicochemical properties. One general approach involves the 1,4-nucleophilic addition of 2-thioxoimidazolidin-4-ones to activated alkenes, followed by alkylation or arylation. researchgate.net
Pharmacological Screening: Evaluation of its biological activity, with a primary focus on anticonvulsant properties due to its structural similarity to phenytoin. Other potential areas for screening include antimicrobial, anticancer, and anti-inflammatory activities, given the known properties of the thioxoimidazolidinone scaffold. nih.govworldwidejournals.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesis of a series of related derivatives by modifying the phenyl groups to understand how these changes affect biological activity. For instance, studies on related compounds have shown that the presence of electron-withdrawing groups can enhance anticonvulsant activity. jpionline.org
The study of the reaction of similar triphenyl-substituted imidazoles, such as 5-hydroxy-1,4,5-triphenyl-1H-imidazol-2(5H)-one, with reagents like potassium thiocyanate (B1210189) (KSCN) has been shown to yield complex fused heterocyclic systems, indicating a rich reactive potential for these types of scaffolds. researchgate.net This suggests that this compound could also serve as a versatile intermediate for the synthesis of novel, complex heterocyclic structures with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,5-triphenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-19-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)22-20(25)23(19)18-14-8-3-9-15-18/h1-15H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCBHDCXQUZIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=S)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418842 | |
| Record name | 4-Imidazolidinone, 3,5,5-triphenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52460-98-7 | |
| Record name | 4-Imidazolidinone, 3,5,5-triphenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Synthesis Strategies for 3,5,5 Triphenyl 2 Thioxo 4 Imidazolidinone
Historical Development of Imidazolidinone Synthesis Relevant to 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone
The foundational approaches to the synthesis of the 2-thioxo-4-imidazolidinone scaffold have traditionally relied on cyclocondensation reactions. One of the earliest and most fundamental methods involves the reaction of a thiosemicarbazone with an α-halo ester, such as ethyl chloroacetate, in the presence of a mild base like sodium acetate (B1210297) to facilitate ring closure. researchgate.netuobaghdad.edu.iq This method establishes the core heterocyclic structure through the formation of new C-N and C-C bonds.
Another classical route involves the reaction of an α-amino acid with an isothiocyanate. nih.gov For the synthesis of the title compound, this would conceptually involve the reaction of α,α-diphenylglycine with phenyl isothiocyanate. The process typically proceeds in two stages: the initial formation of a thiourea (B124793) derivative, followed by an acid-catalyzed intramolecular cyclization with the elimination of water to yield the final 2-thioxo-4-imidazolidinone ring. nih.gov These seminal methods laid the groundwork for the more advanced and efficient synthetic protocols developed in contemporary research.
Contemporary Synthetic Routes to this compound
Modern synthetic chemistry has introduced several powerful techniques to improve the efficiency, yield, and environmental footprint of heterocyclic compound synthesis.
The condensation of α-amino acids with isothiocyanates remains a cornerstone of 2-thioxo-4-imidazolidinone synthesis. Research into related structures has demonstrated that C-5 substituted derivatives can be obtained in high yields through this pathway. nih.gov For instance, the reaction of various C-arylglycines with phenyl isothiocyanate produces the corresponding 3-phenyl-5-aryl-2-thioxo-imidazolidin-4-ones. nih.gov The reaction proceeds via an intermediate N-phenylthiocarbamoyl amino acid, which then undergoes cyclization.
Applying this logic to the target molecule, the key precursors would be α,α-diphenylglycine and phenyl isothiocyanate . The reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon of the isothiocyanate, followed by acid-mediated cyclization and dehydration to form the stable five-membered ring. Yields for analogous reactions are often high, as demonstrated in the synthesis of various derivatives. nih.gov
| 5-Aryl Substituent | Starting Amino Acid | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-methylphenyl | C-4-Methylphenylglycine | 78.60 | 215–216 |
| 4-ethylphenyl | C-4-Ethylphenylglycine | 73.30 | 246–248 |
| 4-methoxyphenyl | C-4-Methoxyphenylglycine | 85.20 | 226–228 |
| 4-isopropylphenyl | C-4-Isopropylphenylglycine | 74.70 | 255 |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields in heterocyclic synthesis. nih.govwjbphs.com This "green chemistry" approach offers benefits such as reduced reaction times (from hours to minutes), lower energy consumption, and often cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov
While a specific microwave-assisted synthesis for this compound is not detailed, the application of this technology to the synthesis of related imidazoles and thiazolidinones is well-documented. nih.govwjbphs.com For example, the synthesis of triphenyl-imidazole using microwave irradiation showed a significant increase in yield and a drastic reduction in reaction time compared to conventional heating. wjbphs.com It is reasonable to extrapolate that the condensation reaction between α,α-diphenylglycine and phenyl isothiocyanate could be significantly optimized under microwave irradiation, likely using a polar solvent like ethanol (B145695) or in a solvent-free context. nih.govnih.gov
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 2 hours | ~10-15 minutes (inferred) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Yield (%) | 69.60 | 90.90 |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. crimsonpublishers.com The construction of related heterocyclic systems, such as 1,3-thiazolidin-4-ones, has been successfully achieved using one-pot, three-component reactions. crimsonpublishers.com
A plausible MCR strategy for the synthesis of the this compound scaffold could involve a variation of the Strecker or Ugi reaction. For instance, a one-pot reaction of benzil (B1666583) , aniline , a cyanide source (e.g., KCN), and a thiocarbonyl source (like carbon disulfide or thiophosgene) could theoretically assemble the core structure. Such an approach avoids the isolation of intermediates, streamlining the synthetic process and reducing waste. Pseudo-multicomponent reactions, where one reactant is formed in situ, have also been developed for related imidazolidin-2-ones, highlighting the versatility of one-pot strategies. mdpi.com
Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.org This method can eliminate the need for hazardous, anhydrous solvents and strong, expensive bases.
In the context of 2-thioxo-4-imidazolidinone synthesis, PTC is particularly applicable to the cyclization step, especially when it involves an alkylation or when using an inorganic base like potassium carbonate. crdeepjournal.org For example, the synthesis of related 1,3-thiazolidin-4-one derivatives has been accomplished under PTC conditions (K₂CO₃, TBAB in dioxane). crdeepjournal.org More advanced, bifunctional phase-transfer catalysts, which possess both a quaternary salt moiety and a hydrogen-bond donor group (like a urea), have been developed to synergistically activate substrates in the synthesis of oxazolidinones, a closely related heterocycle. nih.govresearchgate.net Such a catalyst could potentially be employed to enhance the efficiency of the cyclization leading to this compound.
Derivatization Strategies from this compound
The this compound molecule possesses several reactive sites that allow for further chemical modification to generate a library of new derivatives. The primary sites for derivatization are the N-1 nitrogen, the C-2 thiocarbonyl group, and the phenyl rings.
N-1 Position: The proton on the N-1 nitrogen is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, allowing for a variety of substitution reactions.
Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides can introduce a wide range of substituents at the N-1 position. Studies on related structures show that acetylation with acetic anhydride (B1165640) or reaction with aldehydes can occur at this nitrogen. researchgate.net A known derivative, 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone, confirms that long alkyl chains can be successfully introduced at this position. medchemexpress.com
C-2 Thiocarbonyl Group: The sulfur atom of the thiocarbonyl group is nucleophilic and can be targeted for alkylation.
S-Alkylation: Reaction with alkylating agents like methyl iodide in the presence of a base leads to the formation of 2-(alkylthio)-imidazolin-4-one derivatives. uobaghdad.edu.iq This modification transforms the thiourea moiety into a thioimidate, altering the electronic properties and reactivity of the heterocyclic ring.
Ring Halogenation: The heterocyclic ring itself can undergo substitution. For example, bromination of related 1-(benzylidene)amino-2-thioxoimidazolidin-4-one has been shown to produce dibromo-derivatives. researchgate.net
Phenyl Ring Substitution: The three phenyl rings on the scaffold can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although this may require harsh conditions and could lead to mixtures of isomers depending on the directing effects of the heterocyclic core.
These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties for various applications.
N-Substitution Reactions on the Imidazolidinone Ring
The imidazolidinone ring of this compound possesses a secondary amine proton at the N-1 position, which is amenable to substitution reactions. These reactions, primarily alkylation and acylation, offer a straightforward route to introduce a wide array of functional groups, thereby modifying the compound's physicochemical properties.
N-Alkylation: The alkylation of the N-1 position can be achieved under basic conditions. The reaction typically involves the deprotonation of the N-H group using a suitable base, followed by nucleophilic attack on an alkyl halide. While specific studies on this compound are not extensively documented, methodologies applied to analogous 5,5-diaryl-2-thiohydantoins are instructive. For instance, N-alkylation of 5,5-diphenyl-2-thiohydantoin (B181291) has been successfully performed using various alkylating agents in the presence of a base. nih.gov A general approach would involve dissolving the substrate in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of a base such as potassium carbonate and the corresponding alkyl halide. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
N-Acylation: Similarly, N-acylation can introduce acyl groups at the N-1 position, leading to the formation of N-acyl-3,5,5-triphenyl-2-thioxo-4-imidazolidinones. This transformation is generally carried out using an acylating agent like an acid chloride or anhydride in the presence of a base to neutralize the liberated acid. Microwave-assisted N-acylation has been shown to be an efficient method for related amide derivatives, suggesting its potential applicability here to accelerate the reaction and improve yields. nih.gov
A representative table of potential N-substitution reactions is provided below, based on established methods for similar compounds.
| Reagent | Reaction Type | Potential Product |
| Methyl Iodide | N-Alkylation | 1-Methyl-3,5,5-triphenyl-2-thioxo-4-imidazolidinone |
| Benzyl Bromide | N-Alkylation | 1-Benzyl-3,5,5-triphenyl-2-thioxo-4-imidazolidinone |
| Acetyl Chloride | N-Acylation | 1-Acetyl-3,5,5-triphenyl-2-thioxo-4-imidazolidinone |
| Benzoyl Chloride | N-Acylation | 1-Benzoyl-3,5,5-triphenyl-2-thioxo-4-imidazolidinone |
Modifications and Functionalization of Phenyl Substituents
The three phenyl rings on the this compound scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The directing effects of the imidazolidinone core and the interplay between the phenyl rings will influence the regioselectivity of these reactions.
Nitration: Aromatic nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. scispace.com The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to manage the extent of nitration and to avoid side reactions. It is anticipated that nitration would occur preferentially on the phenyl rings at the C-5 position, likely at the para-position due to steric hindrance at the ortho-positions. There is evidence of nitrated analogs of similar compounds, such as 5-((3-nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone, available in chemical databases. libretexts.orgnih.gov
Halogenation: Direct halogenation of the phenyl rings can be accomplished using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). researchgate.net These reactions introduce halogen atoms onto the aromatic rings, which can serve as handles for further synthetic transformations. The regioselectivity would again be expected to favor the para-positions of the C-5 phenyl groups.
The following table outlines potential functionalization reactions on the phenyl rings.
| Reagent | Reaction Type | Potential Product |
| HNO₃/H₂SO₄ | Nitration | 3,5,5-Tris(4-nitrophenyl)-2-thioxo-4-imidazolidinone |
| Br₂/FeBr₃ | Bromination | 3,5,5-Tris(4-bromophenyl)-2-thioxo-4-imidazolidinone |
| Cl₂/AlCl₃ | Chlorination | 3,5,5-Tris(4-chlorophenyl)-2-thioxo-4-imidazolidinone |
Interconversion Between Oxo and Thioxo Analogues
The interconversion between the thioxo group at the C-2 position of this compound and its corresponding oxo analogue, 3,5,5-triphenyl-2,4-imidazolidinedione, is a valuable transformation for accessing both series of compounds.
Thioxo to Oxo Conversion (Desulfurization): The conversion of the thiocarbonyl group to a carbonyl group can be achieved through oxidative desulfurization. A mild and efficient method for this transformation involves the use of hydrogen peroxide in the presence of acetic acid. ucl.ac.be This reaction has been successfully applied to convert 5,5-diphenyl-2-thioxo-imidazolidin-4-one into its corresponding oxo derivative, phenytoin. ucl.ac.be The reaction is typically carried out at room temperature. Other methods for the desulfurization of thiohydantoins include treatment with chloroacetic acid.
Oxo to Thioxo Conversion (Thionation): The reverse reaction, the conversion of a carbonyl group to a thiocarbonyl group, is commonly accomplished using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this purpose. ucl.ac.bejchemrev.com The reaction involves heating the carbonyl compound with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or dioxane. This method has been successfully used for the thionation of a variety of cyclic imides. jchemrev.com
| Transformation | Reagents and Conditions |
| Thioxo to Oxo | Hydrogen peroxide, acetic acid, DMF, room temperature |
| Oxo to Thioxo | Lawesson's reagent, toluene or dioxane, reflux |
Green Chemistry Approaches and Sustainable Synthetic Protocols for Thioxoimidazolidinones
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thioxoimidazolidinones, to develop more environmentally benign and efficient processes. scispace.com Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the use of greener solvents and catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 5,5-disubstituted thiohydantoins from the reaction of benzil derivatives with thiourea has been shown to be effectively accelerated by microwave activation. academicjournals.org This approach could be adapted for a one-pot synthesis of this compound.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. youtube.com Ultrasound promotes the formation of cavitational bubbles, which upon collapse, generate localized high temperatures and pressures, leading to an acceleration of the reaction. mdpi.com The synthesis of various heterocyclic compounds, including thiazolidinones, has been successfully achieved using ultrasound-assisted methods, often in greener solvents like water or ethanol. scispace.comekb.eg
Green Solvents and Catalysts: The use of environmentally friendly solvents, such as water or ethanol, is a cornerstone of green chemistry. nih.gov One-pot, multi-component reactions are also a key green chemistry strategy as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. mdpi.com The development of reusable, heterogeneous catalysts can further enhance the sustainability of the synthesis of thioxoimidazolidinones. scispace.com
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions |
| Use of Green Solvents | Reduced environmental impact, improved safety |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste |
Chemical Reactivity and Mechanistic Studies of 3,5,5 Triphenyl 2 Thioxo 4 Imidazolidinone
Reactivity of the Thioxo Group (C=S) in 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone
The thioxo group is a prominent reactive center in the this compound molecule. Its reactivity is characterized by the nucleophilicity of the sulfur atom and its participation in tautomeric equilibria.
The sulfur atom of the thioxo group in 2-thiohydantoins is a soft nucleophile, making it susceptible to attack by various electrophiles. A common reaction is S-alkylation, where the sulfur atom is alkylated to form a 2-alkylthio-imidazolidin-4-one derivative. For instance, 2-thiohydantoins can be selectively S-alkylated using reagents like methyl iodide in the presence of a base such as potassium carbonate. jchemrev.comjchemrev.com This reaction proceeds via the formation of a thioenolate anion, which then attacks the alkyl halide.
Desulfurization of the thioxo group is another important transformation. This can be achieved using various reagents. For example, treatment with chloroacetic acid in an aqueous solution has been shown to convert 2-thiohydantoins into their corresponding hydantoins (the oxygen analogs). acs.org Another effective method for desulfurization is the use of Raney nickel, which reductively removes the sulfur atom. acs.org More recent methods for desulfurization of thiols, which could potentially be applied to thiohydantoins, involve the use of systems like triphenylphosphine/diiodoethane for nucleophilic substitution at the carbon previously attached to sulfur. cas.cn Additionally, nickel boride has been reported to effect the desulfurization of related benzimidazoline-2-thiones. rsc.org
Like other thioamides, this compound can exist in a tautomeric equilibrium between the thione form (A) and the thiol form (B).
Figure 1: Thione-Thiol Tautomerism
(A) Thione form (B) Thiol form
Spectroscopic and computational studies on various 2-thiohydantoin (B1682308) systems have generally indicated that the thione form is the predominant tautomer in both the solid state and in solution. ias.ac.in The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The thiol tautomer, although less stable, is crucial as it is often the reactive species in certain reactions, such as S-alkylation, where the deprotonation of the thiol group generates the highly nucleophilic thioenolate anion.
Reactivity at the Imidazolidinone Ring System
The imidazolidinone ring in this compound is a stable heterocyclic core, but it can undergo reactions involving ring-opening, transformations of the carbonyl group, and acid-base interactions.
The imidazolidinone ring can be cleaved under certain conditions, most notably through hydrolysis. In alkaline solutions, 2-thiohydantoins undergo hydrolysis, which is initiated by the ionization of the N-H proton. jchemrev.com This is followed by a slow ring-opening to yield thioureido-acids. jchemrev.com The rate of this base-catalyzed hydrolysis is influenced by the steric hindrance of the substituents at the C-5 position. jchemrev.com
Acid-catalyzed hydrolysis of related 1-acyl-2-thiohydantoins has also been studied in detail, with the reaction proceeding via an A-2 mechanism in moderately concentrated acid and an A-1 mechanism in highly concentrated acid. cdnsciencepub.com For this compound, the bulky phenyl groups at C-5 are expected to sterically hinder the approach of nucleophiles, potentially slowing down the rate of ring-opening reactions.
Epimerization of chiral thiohydantoins at the C-5 position has been observed to occur through a ring-opening and ring-closing mechanism, further demonstrating the dynamic nature of the heterocyclic ring. jchemrev.com
The N-H proton at the N-1 position of the imidazolidinone ring is acidic and can be removed by a base. The pKa values for 5-substituted 2-thiohydantoins are reported to be in the range of 6.5-7.0, indicating that they are weakly acidic. jchemrev.com The acidity of this proton is influenced by the substituents on the ring. The deprotonation at N-1 generates an anion that can then participate in various reactions, such as N-alkylation, although S-alkylation is generally favored due to the higher nucleophilicity of the sulfur atom. The basicity of the molecule is attributed to the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the sulfur atom. Protonation can occur at these sites, and the specific site of protonation can influence the subsequent reaction pathways, as seen in acid-catalyzed hydrolysis. cdnsciencepub.com
Photochemical Reactivity and Cleavage Studies of Imidazolidinones
The photochemical behavior of the 2-thioxo-4-imidazolidinone core, particularly in complex structures like this compound, is a specialized area of study. While extensive research on the photochemistry of many heterocyclic systems exists, specific data on this compound is not widely reported in publicly accessible literature. However, the reactivity can be inferred by examining related thiohydantoin and imidazolidinone structures.
The key chromophores in this molecule are the phenyl groups and the thiocarbonyl (C=S) group. The thiocarbonyl group is known to be photochemically active. In related systems, irradiation can lead to a variety of reactions, including cycloadditions and cleavage pathways. For instance, the thiohydantoin moiety possesses characteristic UV absorbance in the range of 260-270 nm. nih.gov
Research on other heterocyclic systems, such as 4-thiazolidinones, which are structurally related, indicates that the C-5 position is often reactive. nih.gov However, in this compound, this position is sterically hindered by two phenyl groups, which would likely limit its reactivity in typical photochemical additions or dimerizations seen in simpler analogs.
Cleavage studies on such stable, multi-aryl substituted heterocycles are also not commonly detailed. The stability imparted by the aromatic systems and the robust nature of the imidazolidinone ring suggest that high-energy conditions would be required for significant fragmentation. Potential cleavage would likely occur at the N-C or C-S bonds, but this remains a subject for future investigation. Due to the lack of specific studies, detailed photochemical reaction data for this compound is not available.
Table 1: General Photochemical Properties of Related Chromophores This table is illustrative and based on general principles of related chemical structures, as specific data for this compound is not available.
| Chromophore | Typical λmax (nm) | Potential Photochemical Reaction |
| Phenyl | ~254 | Aromatic substitution (under specific conditions) |
| Thiocarbonyl (C=S) | 260-290 | Norrish Type I/II cleavage, cycloaddition, reduction |
Reaction Mechanism Elucidation in this compound Synthesis and Transformation
The synthesis and transformation of this compound involve well-established mechanistic pathways common in heterocyclic chemistry.
Synthesis Mechanism
The most plausible synthesis route for this compound is analogous to the Biltz synthesis of Phenytoin (5,5-diphenylhydantoin), which involves the condensation of benzil (B1666583) with urea. asianpubs.orgjpionline.org In this case, a substituted thiourea (B124793), namely phenylthiourea (B91264), would react with benzil in the presence of a base.
The mechanism can be described in the following steps:
Base-catalyzed condensation: The reaction initiates with the base-catalyzed condensation of benzil and N-phenylthiourea. One of the carbonyl groups of benzil is attacked by a nitrogen atom of phenylthiourea.
Intramolecular Rearrangement: This is followed by an intramolecular cyclization and a pinacol-type rearrangement. In this key step, one of the phenyl groups from the benzil moiety migrates, leading to the formation of the stable, five-membered imidazolidinone ring. asianpubs.org This rearrangement from a dihydroxy intermediate is characteristic of hydantoin (B18101) synthesis from α-diketones. asianpubs.org
Dehydration: The final step involves the elimination of water to yield the this compound product.
An alternative pathway for forming the core 2-thioxoimidazolidinone ring involves the reaction of an α-amino acid with thiourea. nih.gov For the target molecule, this would require a precursor like α,α-diphenylglycine, which would condense with phenyl isothiocyanate.
Table 2: Proposed Key Intermediates in the Synthesis of this compound
| Step | Intermediate Structure | Description |
| 1 | Benzil-Phenylthiourea Adduct | Initial product of the condensation between a benzil carbonyl and a phenylthiourea nitrogen. |
| 2 | 4,5-Dihydroxy-1,5,5-triphenyl-2-thioxo-imidazolidine | A cyclic intermediate formed before the rearrangement. |
| 3 | Rearranged Carbocation | A transient species formed during the pinacol-type rearrangement involving a 1,2-phenyl shift. |
Transformation Mechanisms
The this compound ring system can serve as a precursor for more complex heterocyclic structures. While specific transformations of this exact compound are not extensively documented, reactions of similar triphenyl-substituted imidazolones provide mechanistic insights.
For example, the reaction of 5-hydroxy-1,4,5-triphenyl-1H-imidazol-2(5H)-one with potassium thiocyanate (B1210189) (KSCN) in acetic acid leads to a ring transformation, yielding fused heterocyclic systems like triphenyltetrahydro-imidazo[4,5-d]thiazole-dione and triphenyltetrahydro-imidazo[4,5-d]oxazol-one. researchgate.net This reaction proceeds through the nucleophilic attack of the thiocyanate ion, followed by an intramolecular cyclization and rearrangement cascade. It is conceivable that this compound could undergo analogous transformations with appropriate reagents, potentially involving the carbonyl or thiocarbonyl groups as electrophilic sites for ring-closing reactions.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete map of the proton and carbon environments and their connectivity.
¹H NMR Spectroscopic Analysis and Proton Environment Mapping
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The structure contains three phenyl groups and one N-H proton. The two phenyl groups at the C5 position are chemically equivalent due to free rotation, while the N-phenyl group is in a different chemical environment.
The fifteen aromatic protons on the three phenyl rings would typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the specific electronic environment of each proton (ortho, meta, para). The single proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H's (3 x C₆H₅) | 7.0 - 8.0 | Multiplet (m) | 15H |
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, a total of 21 carbon signals are expected, although some signals from the equivalent phenyl rings may overlap.
Key characteristic signals include the two downfield signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons. The C=S carbon typically resonates further downfield than the C=O carbon, with expected shifts around δ 180-200 ppm and δ 165-175 ppm, respectively. researchgate.net Another crucial signal is the quaternary carbon at the C5 position, which is bonded to two phenyl groups. This sp³-hybridized carbon would appear in the aliphatic region, likely around δ 70-80 ppm. The carbons of the three phenyl rings will produce a series of signals in the aromatic region (δ 120-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (C2) | 180 - 200 |
| C=O (C4) | 165 - 175 |
| Aromatic C's (ipso, ortho, meta, para) | 120 - 140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR provides initial data, 2D NMR experiments are essential to piece together the molecular puzzle by establishing correlations between nuclei. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within each of the three phenyl rings, helping to assign the ortho, meta, and para protons. No correlation would be observed for the isolated N-H singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). researchgate.netepfl.ch The HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, simplifying the assignment of the crowded aromatic region in the ¹³C spectrum.
Correlations from the aromatic protons to the quaternary C5 carbon, confirming the attachment of the two phenyl groups at this position.
Correlations from the protons on the N-phenyl group to the C=O (C4) and C=S (C2) carbons, establishing the connectivity of the heterocyclic ring.
Solvent Effects on NMR Spectra of Thioxoimidazolidinones
The choice of deuterated solvent can significantly influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding. sigmaaldrich.comnih.gov For thioxoimidazolidinones, the N-H proton is most susceptible to solvent effects.
In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the N-H proton signal is expected to be at a relatively upfield position. In contrast, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the N-H proton will form a strong hydrogen bond with the solvent's oxygen atom. This deshields the proton, causing its signal to shift significantly downfield. sigmaaldrich.com The chemical shifts of the aromatic protons can also experience minor shifts due to solvent-solute interactions and the solvent's own magnetic anisotropy, but the effect is generally less pronounced than for the N-H proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govmdpi.com This precision allows for the determination of the exact elemental formula of the parent ion. The molecular formula for this compound is C₂₁H₁₆N₂OS. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) that precisely matches the calculated mass for C₂₁H₁₇N₂OS⁺.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₂₁H₁₆N₂OS | 356.0983 |
| [M+H]⁺ | C₂₁H₁₇N₂OS | 357.1056 |
A key characteristic of mass spectrometry is the analysis of fragmentation patterns, which provides a "fingerprint" of the molecule's structure. libretexts.org When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, charged fragments. The fragmentation of this compound would likely proceed through several key pathways, including cleavage of the phenyl groups and rupturing of the heterocyclic ring. researchgate.netresearchgate.net
Table 4: Plausible Mass Spectrometry Fragmentation Patterns
| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
|---|---|---|
| 280 | C₆H₅• (Phenyl radical) | [M - C₆H₅]⁺ |
| 252 | C₆H₅• and CO | [M - C₆H₅ - CO]⁺ |
| 193 | C₁₂H₁₀ and CO | [M - C₁₂H₁₀ - CO]⁺ (Loss of diphenyl and carbonyl) |
| 103 | C₁₂H₁₀, CO, C₂HNS | [C₇H₅N]⁺ (Benzonitrile cation) |
Analysis of Fragmentation Pathways for Structural Insights
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the electron impact (EI) mass spectrum of this compound, the molecular ion peak (M+) would be expected. The fragmentation of related 2-thiohydantoin (B1682308) derivatives often involves characteristic losses of substituents and cleavage of the heterocyclic ring. researchgate.netraco.catraco.cat
For this compound, key fragmentation pathways can be proposed based on the fragmentation of similar structures. The triphenyl substitution offers several likely fragmentation routes. A primary fragmentation event would be the loss of a phenyl radical (•C₆H₅) from the C5 position or the N3 position, leading to significant fragment ions. Cleavage of the bond between the N4 and C5 atoms could result in the formation of a stable diphenylmethyl cation or related fragments.
Another anticipated fragmentation pathway involves the cleavage of the imidazolidinone ring itself. The loss of carbon monoxide (CO) or the thiocarbonyl group (CS) are common fragmentation patterns in such heterocyclic systems. The presence of multiple aromatic rings suggests that fragments corresponding to the phenyl isocyanate ion (C₆H₅NCO)⁺ or the phenyl isothiocyanate ion (C₆H₅NCS)⁺ could also be observed, providing valuable clues about the compound's structure. The study of fragmentation patterns of other complex heterocyclic compounds supports the likelihood of such rearrangements and cleavages. aip.orgmdpi.com
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| [M]+ | Intact Molecule | Confirms Molecular Weight |
| [M - 77]+ | Loss of a phenyl radical (•C₆H₅) | Indicates phenyl substitution |
| [M - 105]+ | Loss of benzoyl radical (•COC₆H₅) | Suggests rearrangement and cleavage |
| [M - 119]+ | Loss of phenyl isocyanate (C₆H₅NCO) | Ring cleavage pathway |
| [M - 135]+ | Loss of phenyl isothiocyanate (C₆H₅NCS) | Ring cleavage pathway |
| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) | Stable rearranged fragment |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Characteristic fragment |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Common aromatic fragment |
This table is predictive and based on the fragmentation of analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is indispensable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.
The presence of the N-H group in the imidazolidinone ring would give rise to a stretching vibration in the region of 3200-3400 cm⁻¹. The carbonyl group (C=O) at the C4 position will produce a strong absorption band, typically observed between 1700 and 1750 cm⁻¹. For a closely related compound, 5,5-diphenyl-2-thiohydantoin (B181291), the C=O stretch is observed around 1722-1770 cm⁻¹. bepls.com The thiocarbonyl group (C=S) stretch is generally weaker and appears at lower frequencies, typically in the range of 1050-1250 cm⁻¹.
The multiple phenyl groups will be evident from the C-H stretching vibrations of the aromatic rings, which appear above 3000 cm⁻¹, and the C=C stretching vibrations within the rings, which give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. Characteristic out-of-plane C-H bending vibrations for monosubstituted benzene (B151609) rings are also expected in the 690-770 cm⁻¹ range.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Wavenumber (cm⁻¹) for Similar Compounds |
| N-H | Stretching | 3200-3400 | ~3260 (5,5-diphenylimidazolidine-2,4-dione) bepls.com |
| C-H (Aromatic) | Stretching | 3000-3100 | - |
| C=O (Amide) | Stretching | 1700-1750 | 1722-1770 (5,5-diphenylimidazolidine-2,4-dione) bepls.com |
| C=C (Aromatic) | Stretching | 1450-1600 | - |
| C=S (Thiocarbonyl) | Stretching | 1050-1250 | - |
| C-N | Stretching | 1200-1350 | - |
| C-H (Aromatic) | Out-of-plane Bending | 690-770 | - |
This table is predictive and based on established IR correlation tables and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The this compound molecule contains several chromophoric systems, including the phenyl groups and the thioxo-imidazolidinone core.
The phenyl groups are expected to exhibit characteristic π → π* transitions. For benzene, these typically appear around 204 nm (ε > 7,000) and a weaker, vibrationally-resolved band around 254 nm (ε ≈ 200). In this compound, the conjugation of the phenyl groups with the heterocyclic ring is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their molar absorptivity.
The C=S group (thiocarbonyl) also acts as a chromophore and can exhibit n → π* transitions at longer wavelengths, often in the visible region, although these are typically of low intensity. The combination of these chromophores will result in a complex UV-Vis spectrum. For the related 5,5-Diphenyl-2-thiohydantoin, UV absorption maxima are observed, which can serve as a reference. nih.gov
Table 3: Predicted UV-Visible Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) | Reference λmax (nm) for Similar Compounds |
| π → π | Phenyl rings | ~260-280 | - |
| π → π | Conjugated system | >280 | - |
| n → π* | C=S | ~300-400 | - |
This table is predictive and based on general principles of UV-Vis spectroscopy and data from analogous compounds.
Chromatographic Methods for Purity, Separation, and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of a synthesized compound, separating it from byproducts, and monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for qualitatively monitoring the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. acs.org
A suitable stationary phase for this relatively non-polar compound would be silica (B1680970) gel. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be observed under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific eluent system and can be used for identification purposes. libretexts.org
Table 4: Typical TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Expected Observation | Product spot with a distinct Rf value from starting materials. |
This table provides a typical, hypothetical TLC system.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. For the purity assessment and quantitative analysis of this compound, a reversed-phase HPLC method would be most appropriate.
In reversed-phase HPLC, a non-polar stationary phase, such as a C18-modified silica (ODS), is used with a polar mobile phase. For a triphenyl-substituted compound, a suitable mobile phase would be a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. chromatographyonline.comsielc.com The compound would be detected using a UV detector set at one of its absorption maxima (e.g., 254 nm).
By running a sample of the purified compound, a chromatogram with a single sharp peak would indicate high purity. The retention time of this peak is characteristic of the compound under the specific HPLC conditions. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas.
Table 5: Hypothetical HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table outlines hypothetical HPLC conditions suitable for the analysis of the target compound.
Inability to Generate Article Due to Lack of Specific Research Data
Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is currently insufficient publicly available research data to generate the requested article on the computational chemistry of This compound .
The user's request specified a detailed article structured around a precise outline, including sections on Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, Quantitative Structure-Property Relationship (QSPR) studies, and the elucidation of reaction mechanisms. The instructions strictly required focusing solely on "this compound" and including detailed, data-rich findings with tables.
Despite extensive searches for primary research articles, academic theses, and computational chemistry databases, no studies were found that presented the specific analyses required for this particular molecule. While the search yielded numerous computational studies on related structures, such as other imidazolidinone, thiohydantoin, and thiazolidinone derivatives, the user's explicit instruction to not introduce information on other compounds prevents the use of these sources.
Generating the article as outlined without specific, published data on this compound would require speculation or the incorrect application of data from other molecules, which would violate the core tenets of scientific accuracy and the user's explicit negative constraints.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure and content requirements at this time. The creation of such an article is contingent on future research focusing on the computational analysis of this specific compound being published in the scientific domain.
Computational Chemistry and Theoretical Investigations of 3,5,5 Triphenyl 2 Thioxo 4 Imidazolidinone
Tautomeric Equilibrium Studies (Thione-Thiol) through Computational Methods
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, physical properties, and biological activity. In the case of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, the potential for thione-thiol tautomerism exists, involving the migration of a proton from a nitrogen atom to the exocyclic sulfur atom. This equilibrium results in two tautomeric forms: the thione form and the thiol form.
While specific experimental or computational studies on the tautomeric equilibrium of this compound are not extensively available in the public domain, the principles of this equilibrium can be thoroughly understood through computational chemistry, a powerful tool for investigating molecular structures and energies. Density Functional Theory (DFT) is a particularly well-suited and widely used method for such investigations. nih.gov
Computational studies on analogous heterocyclic systems, such as substituted 1,2,4-triazole-3-thiones and other imidazolidine-2-thiones, consistently indicate that the thione form is the predominant and more stable tautomer in the gas phase and non-polar solvents. nih.govjocpr.com The greater stability of the thione tautomer is often attributed to favorable bond energies within this form.
To illustrate the computational approach to studying thione-thiol tautomerism, we can examine the findings from a detailed DFT study on a structurally related compound, 1-methyl-2-thioxoimidazolidin-4-one. researchgate.net Such studies typically involve the following steps:
Geometry Optimization: The three-dimensional structures of both the thione and thiol tautomers are optimized to find their lowest energy conformations.
Energy Calculations: The absolute electronic energies (E), enthalpies (H), and Gibbs free energies (G) of the optimized structures are calculated. The Gibbs free energy is particularly important as it accounts for both enthalpy and entropy and is used to determine the position of the equilibrium.
Relative Energy Determination: The relative energies of the tautomers are calculated by taking the difference in their respective energy values. This difference indicates the thermodynamic favorability of one tautomer over the other.
Equilibrium Constant (Keq) Calculation: The equilibrium constant is determined from the change in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Tautomeric Population Prediction: The percentage of each tautomer at equilibrium is calculated from the equilibrium constant.
The following data tables, based on the computational study of 1-methyl-2-thioxoimidazolidin-4-one, provide a representative example of the type of data generated in such an investigation. researchgate.net It is important to note that while these values are for a similar compound, they demonstrate the expected trend for this compound, where the thione form is anticipated to be significantly more stable.
Table 1: Calculated Relative Energies of Thione and Thiol Tautomers
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Thione | 0.00 | 0.00 | 0.00 |
| Thiol | 10.5 | 10.2 | 10.8 |
Data is illustrative and based on a study of a structurally similar compound. researchgate.net
The data in Table 1 clearly indicates that the thione tautomer is the more stable form, with a significantly lower Gibbs free energy compared to the thiol tautomer.
Table 2: Predicted Tautomeric Population at Equilibrium (298.15 K)
| Tautomer | Equilibrium Constant (Keq) | Population (%) |
| Thione | 1.00 | >99.9 |
| Thiol | 1.1 x 10⁻⁸ | <0.1 |
Data is illustrative and based on a study of a structurally similar compound. researchgate.net
The calculated equilibrium constant and population percentages in Table 2 further confirm the overwhelming predominance of the thione form at room temperature. The large positive Gibbs free energy change for the conversion of the thione to the thiol tautomer indicates that this process is thermodynamically unfavorable.
Non Biological Chemical Applications and Research Explorations of Imidazolidinones
Role as Organocatalysts in Asymmetric Synthesis
Imidazolidinone-based scaffolds are well-established as privileged structures in the field of organocatalysis, particularly in asymmetric synthesis. The pioneering work by MacMillan and colleagues introduced chiral imidazolidinones that act as highly effective catalysts for a wide range of enantioselective transformations. nih.gov These catalysts typically operate by forming a chiral iminium ion upon reaction with α,β-unsaturated aldehydes, which then directs the stereochemical outcome of the subsequent reaction.
However, a thorough review of the scientific literature reveals no specific studies where 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone has been employed as an organocatalyst in asymmetric synthesis. The structural features of this particular derivative, with bulky phenyl groups at the 3 and 5 positions, would likely impart unique steric and electronic properties. While the general class of imidazolidinones is prominent in this application, the catalytic potential of the 3,5,5-triphenyl substituted version remains an unexplored area of research.
Application as Ligands in Coordination Chemistry and Metal Complex Formation
The molecular structure of this compound contains multiple heteroatoms, including nitrogen, oxygen, and sulfur, which are potential donor sites for coordination with metal ions. The presence of the thione (C=S) and amide functionalities suggests that this compound could act as a versatile ligand in coordination chemistry. Imidazolidine-2-thiones, a related class of compounds, have been shown to act as polydentate ligands, forming stable complexes with various transition metals. mdpi.com
Despite this potential, there is a lack of specific research in the scientific literature detailing the synthesis and characterization of metal complexes involving this compound as a ligand. The coordination chemistry of this particular substituted imidazolidinone is an area that is yet to be investigated.
Table 1: Potential Coordination Modes of 2-Thioxo-4-imidazolidinones
| Coordination Atom | Potential Bonding Mode |
| Sulfur (Thione) | Can act as a soft donor, coordinating to soft metal ions. |
| Nitrogen (Amide) | Can act as a donor atom, participating in chelation. |
| Oxygen (Carbonyl) | Can act as a hard donor, coordinating to hard metal ions. |
Potential in Material Science
The unique chemical architecture of imidazolidinone derivatives suggests their potential utility in the development of novel materials. The rigid heterocyclic core, combined with the possibility of introducing various functional groups, makes them interesting building blocks for polymers and other advanced materials. For instance, the incorporation of such heterocyclic units into polymer chains could influence properties like thermal stability, solubility, and self-assembly behavior.
While the broader class of imidazolidinones holds promise in material science, there are no specific studies in the available literature that explore the application of this compound in this domain. The triphenyl substitution might confer interesting properties such as enhanced thermal stability or specific optical properties, but these remain hypothetical in the absence of dedicated research.
Utilization as Chemical Probes in Mechanistic Organic Studies
Due to their defined structure and potential reactivity, heterocyclic compounds are sometimes used as probes to elucidate the mechanisms of organic reactions. The spectroscopic signatures of such molecules can change in a predictable way during a reaction, providing valuable insights into the intermediates and transition states involved.
Currently, there is no evidence in the scientific literature to suggest that this compound has been utilized as a chemical probe for mechanistic investigations in organic chemistry.
Applications in Polymerization Catalysis
Certain heterocyclic compounds and their metal complexes can act as catalysts or initiators in polymerization reactions. The electronic and steric properties of the ligand can influence the rate of polymerization and the properties of the resulting polymer. It has been noted that 2-thiohydantoins, which are structurally related to 2-thioxo-4-imidazolidinones, have found applications in polymerization catalysis. ekb.eg
However, a review of the current scientific literature does not reveal any studies on the application of this compound or its metal complexes in the field of polymerization catalysis. This remains an unexplored area for this specific compound.
Structure Activity Relationship Sar Studies Within Thioxoimidazolidinone Class General Chemical/biological Interactions
Systematic Modification of Substituents and their Impact on Chemical Reactivity
The chemical reactivity and, consequently, the biological activity of the thioxoimidazolidinone scaffold can be finely tuned by modifying the substituents at various positions of the heterocyclic ring. The core structure of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone presents several key positions for modification: the nitrogen atom at position 3 (N-3) and the three phenyl rings.
Research into related thioxoimidazolidinone derivatives demonstrates that substitutions on the phenyl rings significantly impact their properties. For instance, in studies on 3,5-diphenyl-2-thioxoimidazolidin-4-ones, the introduction of various functional groups at the meta and para positions of the C-5 phenyl ring has been explored. derpharmachemica.com The addition of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) or a trifluoromethyl group, has been shown to modulate the electronic character of the molecule. derpharmachemica.com Similarly, electron-donating groups like methyl or methoxy (B1213986) can be introduced to alter lipophilicity and electronic distribution.
The reactivity of the N-H group at position 1 and the exocyclic thioxo group at position 2 are also key points for chemical modification. Alkylation or acylation at the N-1 position introduces further diversity. For example, the synthesis of N-1 substituted derivatives can be achieved through reactions with various alkyl halides. researchgate.net These modifications can alter the molecule's steric bulk and hydrogen bonding capacity, influencing its chemical reactivity and interaction with biological macromolecules.
The following table summarizes the impact of systematic modifications on related thioxoimidazolidinone compounds, providing insights applicable to the 3,5,5-triphenyl derivative.
| Modification Site | Substituent Type | Observed Impact on Reactivity/Activity | Reference |
| C-5 Phenyl Ring (para-position) | Halogen (F, Br) | Generally increases inhibitory potency on certain enzymes. derpharmachemica.com | derpharmachemica.com |
| C-5 Phenyl Ring (meta-position) | Methyl Sulfonyl (SO₂CH₃) | Increases inhibitory potency, particularly when in the meta position. derpharmachemica.com | derpharmachemica.com |
| C-5 Phenyl Ring (meta- or para-position) | Trifluoromethyl (CF₃) | Compounds are among the most active in certain biological assays. derpharmachemica.com | derpharmachemica.com |
| N-3 Position | Benzyl Group | Serves as a key scaffold component for further functionalization. researchgate.net | researchgate.net |
| C-5 Position | Substituted Benzylidene | Introduction of various aromatic aldehydes allows for diverse derivatives. researchgate.net | researchgate.net |
Comparative Studies with Oxo-Analogues (Imidazolidine-2,4-diones)
The oxo-analogues of 2-thioxo-4-imidazolidinones are known as imidazolidine-2,4-diones, or hydantoins. Comparing these two classes of compounds reveals the significant role the sulfur atom plays in modulating the physicochemical and biological properties of the molecule. nih.govresearchgate.net The replacement of the carbonyl oxygen at position 2 with a sulfur atom is a bioisosteric substitution that can lead to profound changes in activity. researchgate.net
In several studies, both imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been synthesized from common precursors to directly compare their biological effects. nih.govnih.gov For example, reacting C-phenylglycine derivatives with phenyl isocyanate yields imidazolidin-2,4-diones, while using phenyl isothiocyanate produces the corresponding 2-thioxo-imidazolidin-4-ones. nih.gov In one study targeting bacterial virulence, specific imidazolidine-2,4-diones showed complete inhibition of a protease enzyme, whereas a 2-thioxoimidazolidin-4-one derivative was the most effective inhibitor of pyocyanin (B1662382) production, indicating that the choice between oxygen and sulfur at position 2 can determine target specificity. nih.gov
The following table provides a comparative overview of key differences between the two classes.
| Property | Imidazolidine-2,4-diones (Oxo-Analogues) | 2-Thioxo-4-imidazolidinones (Thioxo-Analogues) | Reference |
| Heteroatom at C-2 | Oxygen (C=O) | Sulfur (C=S) | nih.gov |
| Bond Length (C=X) | Shorter (approx. 1.23 Å) | Longer (approx. 1.71 Å) | nih.gov |
| Hydrogen Bonding | Strong H-bond acceptor | Weaker H-bond acceptor, Stronger H-bond donor (N-H) | nih.gov |
| Lipophilicity | Generally lower | Generally higher due to the sulfur atom | nih.gov |
| Biological Activity Profile | Potent anticonvulsant, antiarrhythmic, and antibacterial properties. nih.govresearchgate.net | Broad activities including antiviral, anti-inflammatory, and anticancer. nih.govnih.gov | nih.govresearchgate.netnih.gov |
Exploration of Steric and Electronic Effects on Molecular Interactions
The molecular interactions of this compound are heavily influenced by the steric and electronic properties of its constituent groups, particularly the three phenyl rings.
Steric Effects: Steric hindrance is a significant factor arising from the spatial arrangement of atoms. wikipedia.org In this compound, the presence of three bulky phenyl groups creates a sterically crowded environment. The two phenyl groups at the C-5 position and one at the N-3 position restrict the conformational flexibility of the molecule and can hinder the approach of reactants or binding to a biological target. wikipedia.org This steric bulk can influence reaction rates and dictate the regioselectivity of chemical transformations. For example, steric hindrance from substituents adjacent to a reaction center can slow down chemical reactions. wikipedia.org In the context of molecular interactions, the sheer size of the triphenyl substitution pattern can prevent the molecule from fitting into smaller binding pockets of enzymes or receptors, while potentially promoting binding to larger, more open sites.
Electronic Effects: The phenyl group exerts a dual electronic influence: it is inductively withdrawing (-I effect) and can be a resonance donor (+M effect). wikipedia.org
Inductive Effect (-I): The sp² hybridized carbon atoms of the phenyl ring are more electronegative than sp³ hybridized carbons. This causes the phenyl group to withdraw electron density from the atom to which it is attached through the sigma bond framework. quora.comstackexchange.com This electron-withdrawing nature affects the acidity of nearby protons (like the N-H at position 1) and the nucleophilicity of the heterocyclic ring.
Understanding the Role of the Thioxo Group in Molecular Recognition (General Principles)
The replacement of a carbonyl group (C=O) with a thiocarbonyl or thioxo group (C=S) significantly alters a molecule's ability to participate in molecular recognition events. The thioamide moiety (-C(=S)N(H)-), which is a key feature of the 2-thioxo-4-imidazolidinone core, has distinct properties compared to its amide analogue. nih.gov
Hydrogen Bonding: While amides are strong hydrogen bond acceptors at the carbonyl oxygen, thioamides are generally weaker acceptors at the sulfur atom. Conversely, the N-H proton of a thioamide is more acidic and thus a stronger hydrogen bond donor than in the corresponding amide. nih.gov This shift in hydrogen bonding preference can completely change how the molecule interacts with a biological target. Molecular recognition studies have shown that the thioamide group can form crucial N–H···N and C–H···S hydrogen bonds in co-crystals with other molecules. acs.org
Size and Polarizability: Sulfur has a larger van der Waals radius than oxygen (1.85 Å vs 1.40 Å). nih.gov This increased size can lead to different steric interactions within a binding site. Furthermore, sulfur is more polarizable, which can enhance van der Waals and other non-covalent interactions.
Bond Characteristics: The C=S bond is significantly longer than a C=O bond (by about 0.5 Å) and has a higher rotational barrier around the adjacent C-N bond. nih.gov This leads to reduced conformational flexibility, which can be advantageous in drug design by locking the molecule into a more bioactive conformation. nih.gov
Spectroscopic Properties: The thioxo group imparts unique spectroscopic signatures. Thioamides have a red-shifted π-to-π* absorption compared to amides, a property that can be exploited in the design of fluorescent probes where the thioamide acts as a quencher. nih.govrsc.org
These distinct features mean that the thioxo group is not merely a passive replacement for a carbonyl. It actively defines the patterns of molecular recognition, influencing binding affinity and specificity through a unique combination of steric, electronic, and hydrogen-bonding interactions.
Influence of Aromatic Substitution Patterns on Molecular Properties and Interactions
The pattern of substitution on the aromatic rings of this compound is a critical determinant of its physicochemical properties and molecular interactions. Modifying the substituents on the phenyl rings allows for the fine-tuning of electronic properties, lipophilicity, and steric profile, which are central to quantitative structure-activity relationship (QSAR) models. derpharmachemica.com
Studies on closely related 3,5-diphenyl-2-thioxoimidazolidin-4-ones have provided detailed insights into these effects. The introduction of different substituents at the meta and para positions of the C-5 phenyl ring leads to significant variations in biological activity. derpharmachemica.com
Halogen Substituents: The position of a halogen on the phenyl ring is crucial. For instance, fluoro and bromo derivatives are often highly active, regardless of whether they are in the meta or para position. derpharmachemica.com This suggests that both the inductive electron-withdrawing effect and the size of the halogen contribute to the interaction.
Electron-Withdrawing Groups: A methyl sulfonyl (-SO₂CH₃) group, which is strongly electron-withdrawing, enhances inhibitory potency, particularly when placed in the meta position. derpharmachemica.com Similarly, trifluoromethyl (-CF₃) substituted compounds are among the most active derivatives, highlighting the favorable impact of potent electron-withdrawing groups on activity. derpharmachemica.com
Electron-Donating Groups: The effect of electron-donating groups can be more complex. A 3-methyl substituent, for example, was found to result in a compound that was less active than its unsubstituted parent, indicating that simple increases in lipophilicity or electron density are not always beneficial. derpharmachemica.com
The following data table, based on findings from related diphenyl-thioxoimidazolidinones, illustrates the influence of substitution patterns on biological activity. derpharmachemica.com
| Parent Scaffold | Substituent | Position on Phenyl Ring | Relative Impact on hCOX-2 Inhibition |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -F | para | High Activity |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -F | meta | High Activity |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -Br | para | High Activity |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -Br | meta | High Activity |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -Cl | meta | Less active than parent |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -CH₃ | meta | Less active than parent |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -SO₂CH₃ | meta | Increased Activity |
| 3,5-Diphenyl-2-thioxoimidazolidin-4-one | -CF₃ | meta / para | High Activity |
Future Directions and Emerging Research Avenues for 3,5,5 Triphenyl 2 Thioxo 4 Imidazolidinone Research
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The synthesis of thioxoimidazolidinones has traditionally relied on established methods. nih.gov However, the future of synthesizing complex derivatives of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone lies in the adoption of more efficient, sustainable, and versatile synthetic strategies. A significant area of development is the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. scilit.comresearchgate.netnih.govresearchgate.net The development of MCRs for novel thiohydantoin derivatives is an active area of research. scilit.comresearchgate.netnih.govresearchgate.net
Furthermore, there is a growing emphasis on "green chemistry" approaches to minimize the environmental impact of chemical synthesis. ijrpr.com This includes the use of environmentally benign solvents and catalysts. ijrpr.com For instance, the synthesis of thiohydantoin derivatives has been successfully demonstrated using greener and reusable ionic liquids under solvent-free conditions. bepls.com These methods offer advantages such as high yields, simple work-up procedures, and the potential for catalyst recycling. bepls.com The direct condensation of α-amino acids with thiourea (B124793) at high temperatures without a solvent also represents a simple, low-cost, and scalable method for producing 2-thiohydantoin (B1682308) derivatives. nih.gov
Future synthetic endeavors will likely focus on creating libraries of this compound derivatives with diverse substitutions to explore a wider range of chemical space and potential applications. These efforts will be crucial for generating novel compounds for biological screening and material science exploration.
Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules, including derivatives of this compound. nih.govmdpi.com These computational tools can significantly accelerate the design-test-learn cycle by predicting molecular properties with increasing accuracy. nih.govmdpi.com ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to identify promising new drug candidates through virtual screening. mdpi.com
For this compound, AI and ML can be employed to:
Predict the biological activities of novel derivatives against various targets. nih.govharvard.edu
Optimize pharmacokinetic properties such as solubility and toxicity. eurekalert.org
Design new derivatives with desired characteristics for specific applications. harvard.edumit.edu
Predict potential adverse effects, such as photosensitivity. nih.gov
The integration of AI will not only speed up the discovery process but also enable a more rational and targeted approach to the design of new thioxoimidazolidinone-based compounds.
| AI/ML Application Area | Potential Impact on this compound Research |
| Virtual Screening | Rapid identification of derivatives with high potential for specific biological activities. mdpi.com |
| QSAR Modeling | Elucidation of structure-activity relationships to guide the design of more potent compounds. youtube.com |
| Property Prediction | In-silico assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. eurekalert.org |
| De Novo Design | Generation of entirely new molecular structures based on the thioxoimidazolidinone scaffold with optimized properties. harvard.edu |
Deeper Computational Exploration of Reactive Intermediates and Transition States
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the intricate details of chemical reactions at the molecular level. rsc.org Future research will likely involve a deeper computational exploration of the reactive intermediates and transition states involved in the formation and reactions of this compound and its derivatives.
Studies have already utilized DFT to elucidate the mechanisms of thiohydantoin formation, proposing a two-step mechanism involving cyclization via an internal nucleophile. rsc.org Such computational investigations can provide valuable insights into:
The energetics of different reaction pathways.
The structures of transient intermediates and transition states.
The role of catalysts in lowering activation barriers.
The electronic and geometric properties of the synthesized compounds. researchgate.net
By combining theoretical calculations with experimental observations, a more complete picture of the reaction landscape can be obtained. rsc.org This knowledge can then be leveraged to rationally design more efficient and selective synthetic protocols. For example, understanding the transition state of a key reaction step could inform the choice of catalyst or reaction conditions to favor a desired outcome.
Exploration of New Chemical Applications in Catalysis or Material Science
While much of the research on thioxoimidazolidinones has focused on their biological activities, their unique structural and electronic properties make them promising candidates for applications in catalysis and material science. nih.govijrpr.com The presence of nitrogen and sulfur heteroatoms, along with multiple sites for functionalization, offers opportunities for the development of novel catalysts and functional materials. ijrpr.comjchemrev.com
In the realm of catalysis, thiohydantoin derivatives have been explored as organocatalysts. For instance, pyrrolidine-thiohydantoin hybrid molecules have been shown to catalyze asymmetric Michael additions. jchemrev.comjchemrev.com Future research could expand on this by designing and synthesizing derivatives of this compound with specific catalytic activities. There is also potential for their use in polymerization catalysis. nih.gov
In material science, the thiohydantoin scaffold could be incorporated into polymers to create materials with novel optical, electronic, or thermal properties. researchgate.net The ability of the thiohydantoin ring to participate in hydrogen bonding could be exploited to create self-assembling materials or to influence the bulk properties of polymers. jchemrev.com Their use in the production of resins and plastics has also been noted as a potential application. researchgate.net Further investigation into the polymerization of this compound-containing monomers could lead to the development of new high-performance materials.
| Potential Application | Description |
| Organocatalysis | Design of chiral thiohydantoin derivatives for asymmetric synthesis. jchemrev.comjchemrev.com |
| Polymerization Catalysis | Use as catalysts in the formation of polymers. nih.gov |
| Functional Polymers | Incorporation of the thiohydantoin moiety into polymer backbones to impart specific properties. researchgate.net |
| Resins and Plastics | Utilization as building blocks for new types of resins and plastics. researchgate.net |
Investigation of Thioxoimidazolidinone Reactivity in Unconventional Reaction Media
The use of unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), is a rapidly growing area of green chemistry. mdpi.comyoutube.com These solvents offer several advantages over traditional organic solvents, including low volatility, high thermal stability, and often, recyclability. researchgate.netyoutube.com Investigating the reactivity of this compound and the synthesis of its derivatives in these media is a promising avenue for future research.
Future research in this area could explore:
The synthesis of this compound itself in these green solvents.
The use of ILs and DESs to mediate reactions involving the thiohydantoin core, potentially leading to novel reactivity and selectivity.
The development of recyclable catalytic systems based on these unconventional media. bepls.comrsc.org
The exploration of thioxoimidazolidinone chemistry in these novel solvent systems will not only contribute to the development of more sustainable chemical processes but may also unlock new synthetic possibilities that are not accessible in conventional media. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5,5-triphenyl-2-thioxo-4-imidazolidinone?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing substituted benzaldehydes with thiourea derivatives in ethanol with glacial acetic acid as a catalyst yields the target compound. Variations in solvent (e.g., EtOH vs. DMF-H₂O) and catalysts (e.g., triethylamine) influence reaction efficiency . For reproducibility, ensure stoichiometric control (e.g., 1:1 molar ratio of aldehyde to precursor) and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and imine (C=N) at ~1600 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm) and methyl/methylene groups adjacent to the imidazolidinone core (δ 2.3–4.3 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 384 for C₂₁H₁₆N₂OS) and fragmentation patterns .
Q. What biological activities are associated with this compound?
- Methodological Answer : The compound exhibits antimicrobial and anticancer properties, likely due to its thioxo-imidazolidinone core. Standard assays include:
- Antibacterial : Agar diffusion against S. aureus and E. coli (MIC values typically <50 µg/mL) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ of 10–20 µM against HeLa cells) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on phenyl rings to improve antimicrobial potency .
- Heterocyclic Fusion : Attach thiazole or triazole moieties via Knoevenagel condensation or diazonium coupling to broaden pharmacological profiles .
- SAR Insights : Replace the 3-phenyl group with a 3,5-dichlorophenyl moiety to enhance cytotoxicity (e.g., 2x increase in activity) .
Q. How to resolve contradictions in reported biological data?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HepG2 vs. MCF-7 may yield divergent IC₅₀ values) .
- Control solvent effects (e.g., DMSO concentration ≤0.1% in viability assays) .
- Validate results with orthogonal assays (e.g., flow cytometry alongside MTT) .
Q. What strategies improve synthetic yield and purity?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity .
- Catalyst Optimization : Use InCl₃ in S-alkylation reactions to reduce byproducts (e.g., from 30% to <5%) .
- HPLC Monitoring : Employ C18 columns with acetonitrile/water gradients to quantify impurities (e.g., residual aldehydes) .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical moieties (e.g., thioxo group, phenyl rings) via comparative activity assays .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy .
- Crystallography : Resolve X-ray structures to link conformational flexibility with binding affinity .
Q. What analytical challenges arise in stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
